

Spectroscopic Profile of 2-Bromo-4-methoxyphenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-methoxyphenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **2-Bromo-4-methoxyphenylacetic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, complete with experimental protocols and data interpretation.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from ^1H NMR and ^{13}C NMR spectroscopy for **2-Bromo-4-methoxyphenylacetic acid**.

Table 1: ^1H NMR Spectroscopic Data for 2-Bromo-4-methoxyphenylacetic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.56	s	2H	CH2
3.89	s	3H	OCH3
6.86	d	1H	Ar-H
7.19	dd	1H	Ar-H
7.48	d	1H	Ar-H

Solvent: CDCl3

Table 2: ^{13}C NMR Spectroscopic Data for 2-Bromo-4-methoxyphenylacetic acid.[1]

Chemical Shift (δ) ppm	Assignment
39.9	CH2
56.5	OCH3
111.9	Ar-C
112.2	Ar-C
127.0	Ar-C
129.6	Ar-C
134.6	Ar-C
155.5	Ar-C
178.0	C=O

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Data for 2-Bromo-4-methoxyphenylacetic acid

While a specific experimental spectrum for **2-Bromo-4-methoxyphenylacetic acid** is not readily available in the searched literature, the expected characteristic absorption bands based on its functional groups are presented below.

Wavenumber (cm-1)	Functional Group	Vibration Mode
3300-2500 (broad)	O-H (Carboxylic Acid)	Stretching
3100-3000	C-H (Aromatic)	Stretching
2950-2850	C-H (Aliphatic)	Stretching
1710-1680	C=O (Carboxylic Acid)	Stretching
1600-1475	C=C (Aromatic)	Stretching
1250-1000	C-O (Aryl ether)	Stretching
~800-600	C-Br	Stretching

Experimental Protocols

Synthesis of **2-Bromo-4-methoxyphenylacetic acid**.[1]

A solution of bromine (9.62 g, 60.2 mmol) in glacial acetic acid (30 ml) was added dropwise over 30 minutes to a stirred solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml). The reaction mixture was stirred at room temperature for an additional 60 minutes. Subsequently, the mixture was poured into 500 ml of ice-water, leading to the formation of a pale yellow, turbid mixture. This mixture was stirred for 10 minutes, and the resulting solid was collected by filtration. The solid was washed with ice-water (3 x 10 ml), air-dried for 20 minutes, and then recrystallized from hot xylene to yield **2-Bromo-4-methoxyphenylacetic acid** as a white crystalline powder.

NMR Spectroscopy

A sample of **2-Bromo-4-methoxyphenylacetic acid** (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl_3 , 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube. ^1H and ^{13}C NMR spectra were recorded on a standard NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

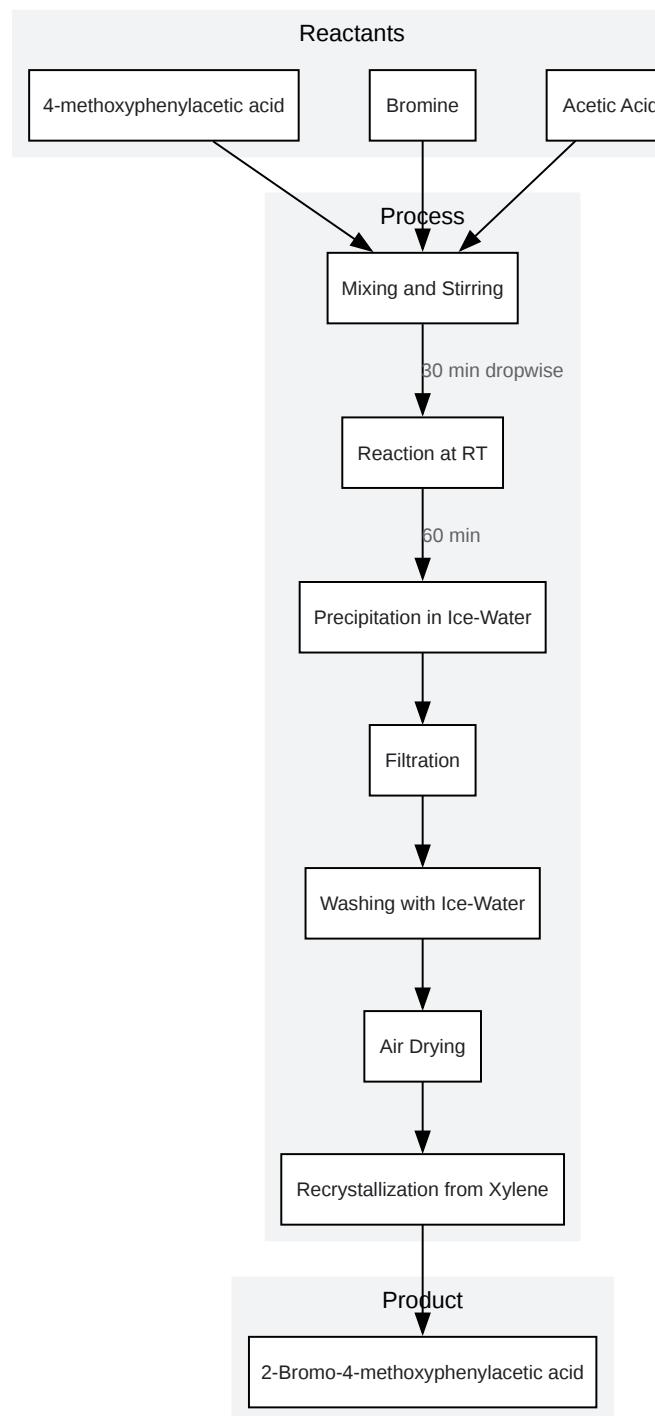
The FT-IR spectrum of **2-Bromo-4-methoxyphenylacetic acid** can be obtained using the KBr pellet method. A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mandatory Visualizations

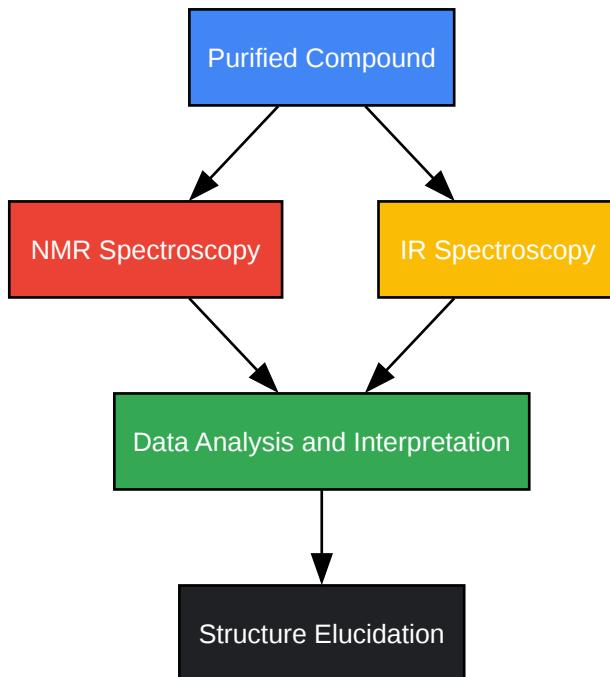
Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **2-Bromo-4-methoxyphenylacetic acid**.

Synthesis of 2-Bromo-4-methoxyphenylacetic Acid



Spectroscopic Analysis Workflow

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